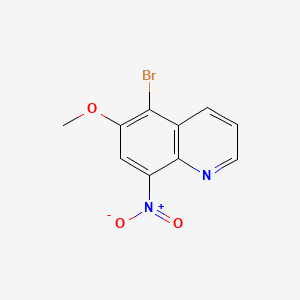

5-Bromo-6-methoxy-8-nitroquinoline

CAS No.: 5347-15-9

Cat. No.: VC14454984

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5347-15-9 |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| IUPAC Name | 5-bromo-6-methoxy-8-nitroquinoline |

| Standard InChI | InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 |

| Standard InChI Key | SDMIYMJTQNOZRV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)Br |

Introduction

Structural and Molecular Characteristics

The quinoline core of 5-bromo-6-methoxy-8-nitroquinoline consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. Substitutions at specific positions dictate its electronic and steric properties:

-

Bromine at position 5 introduces steric bulk and enhances electrophilic reactivity.

-

Methoxy at position 6 donates electron density via resonance, stabilizing the aromatic system.

-

Nitro at position 8 acts as a strong electron-withdrawing group, polarizing the molecule and facilitating nucleophilic substitution reactions .

The compound’s 3D structure, accessible via computational models, reveals a planar quinoline ring with substituents oriented perpendicularly to minimize steric clashes . Its IUPAC Standard InChIKey (SDMIYMJTQNOZRV-UHFFFAOYSA-N) confirms unambiguous identification in chemical databases .

Synthetic Methodologies

Classical Nitration and Halogenation

Early synthetic routes involved sequential nitration and halogenation of methoxy-substituted quinolines. For example, nitration of 5-bromo-6-methoxyquinoline using fuming nitric acid at 0–5°C yields the 8-nitro derivative with moderate efficiency . Challenges include controlling regioselectivity and minimizing byproducts such as dinitro compounds.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Pd-catalyzed reactions to improve yield and selectivity. A 2016 study demonstrated Suzuki-Miyaura coupling between 8-bromoquinoline precursors and heteroaryl boronic acids, achieving 70–85% yields under optimized conditions . Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene/EtOH (3:1) |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

This method enables modular synthesis of 8-substituted quinolines, including 5-bromo-6-methoxy-8-nitroquinoline .

Physicochemical Properties

Experimental and computational data from the NIST WebBook highlight critical properties :

| Property | Value |

|---|---|

| Molecular Weight | 283.078 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| LogP | Estimated 3.7 |

| Solubility | Low in water; soluble in DMSO, DMF |

The nitro group’s electron-withdrawing effect lowers the pKa of the quinoline nitrogen, enhancing solubility in polar aprotic solvents .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related quinolines:

| Compound | Key Differences | Bioactivity Comparison |

|---|---|---|

| 8-Nitroquinoline | Lacks bromine and methoxy | Lower antimicrobial potency |

| 5-Bromo-8-nitroquinoline | Missing methoxy group | Reduced solubility in DMSO |

| Nitroxoline | Hydroxy instead of methoxy | FDA-approved for UTIs |

The methoxy group in 5-bromo-6-methoxy-8-nitroquinoline likely improves membrane permeability compared to hydroxylated analogs .

Recent Advances and Future Directions

A 2025 re-evaluation of Pd-catalyzed methods has highlighted room for optimizing ligand systems (e.g., Buchwald-Hartwig ligands) to achieve room-temperature synthesis . Future research should prioritize:

-

Toxicity Studies: Addressing potential off-target effects in eukaryotic cells.

-

Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.

-

Hybrid Molecules: Conjugation with fluoroquinolones for dual-action antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume